molecular formula C13H11N3O3S2 B2574241 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476464-06-9

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2574241
CAS No.: 476464-06-9
M. Wt: 321.37
InChI Key: MJDOHKQFOINSOC-HYXAFXHYSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor. Its structure, featuring a (Z)-acrylamide warhead, is engineered to covalently target specific cysteine residues within the ATP-binding pocket of kinases, leading to sustained and irreversible inhibition. This mechanism is particularly valuable for probing kinase function in pathological signaling cascades. The compound's core scaffold, incorporating a benzodioxole group linked to a methylthio-thiadiazole moiety, contributes to its overall pharmacodynamic profile and binding affinity. Research utilizing this inhibitor is focused on elucidating the role of its target kinases in areas such as oncogenic cell proliferation and inflammatory diseases. It serves as a critical tool compound for conducting target validation studies, assessing signaling pathway dynamics, and supporting the development of novel therapeutic strategies in chemical biology and drug discovery.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-20-13-16-15-12(21-13)14-11(17)5-3-8-2-4-9-10(6-8)19-7-18-9/h2-6H,7H2,1H3,(H,14,15,17)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDOHKQFOINSOC-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiadiazole compounds. The reaction conditions generally include the use of appropriate solvents and catalysts to facilitate the formation of the desired acrylamide structure.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that related thiadiazole compounds exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis with notable inhibition zones measured through agar diffusion methods .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiadiazole derivatives showed IC50 values in the micromolar range against different cancer cell lines, suggesting a promising therapeutic potential .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Thiadiazole-containing compounds have been shown to reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiadiazole ring or benzo[d][1,3]dioxole moiety can significantly influence activity. For instance:

  • Substituents on the thiadiazole ring : Methylthio groups enhance lipophilicity and may improve cell membrane permeability.
  • Positioning of functional groups : The orientation of substituents can affect binding affinity to biological targets.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Study : A series of 5-substituted thiadiazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that methylthio substitution led to increased antibacterial activity compared to unsubstituted analogs .
  • Anticancer Evaluation : A derivative with a similar structure was tested against breast cancer cell lines and demonstrated significant cytotoxicity with an IC50 value of 15 µM .

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the thiadiazole moiety. Research indicates that derivatives similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that thiadiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

2.2 Antimicrobial Activity

Compounds with thiadiazole and dioxole structures have shown promising antimicrobial properties. The presence of electron-withdrawing groups enhances their efficacy against bacterial strains.

  • Data Table: Antimicrobial Efficacy
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

2.3 Anti-inflammatory Effects

Research indicates that compounds like this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Material Science Applications

3.1 Sensor Development

The electrochemical properties of this compound make it suitable for sensor applications, particularly in detecting heavy metals or environmental pollutants.

  • Case Study : A derivative was used in an electrochemical sensor that demonstrated high selectivity for lead ions in aqueous solutions, showcasing its potential for environmental monitoring .

Future Research Directions

Further investigation into the pharmacological profiles and mechanisms of action of this compound could lead to the development of novel therapeutic agents. Additionally, exploring its applications in nanotechnology and material sciences could yield innovative solutions for sensor technology and drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of methylenedioxyphenyl and 5-(methylthio)-1,3,4-thiadiazole groups. Key analogues include:

N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c): Substitutes the methylenedioxyphenyl with furan-2-yl and replaces methylthio with benzamide.

N-(5-(2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7f): Features a polar 4-hydroxy-3-methoxyphenyl group, which may enhance solubility but reduce metabolic stability relative to the methylenedioxyphenyl group .

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) : Lacks the acrylamide linker but includes a bulky phenylpropyl group, which may hinder cellular uptake compared to the target’s compact structure .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 7c Compound I
Molecular Weight ~349.4 g/mol ~406.4 g/mol ~335.9 g/mol
LogP ~2.8 (estimated) ~3.1 ~3.5
Water Solubility Low (methylthio enhances lipophilicity) Moderate (polar benzamide) Very low (bulky substituents)
Metabolic Stability High (methylenedioxy resists oxidation) Moderate (furan susceptible) Low (chlorophenyl dehalogenation)

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